Differential DHDPS Inhibition: piperidine-2,6-dicarboxylic acid vs. dipicolinic acid in E. coli
The (2R,6S) stereoisomer of piperidine-2,6-dicarboxylic acid inhibits dihydrodipicolinate synthase (DHDPS) from *Escherichia coli* with an IC50 of 20 mM and 83% inhibition at 50 mM. In the same study, the aromatic analog dipicolinic acid exhibited a competitive inhibition mechanism with an IC50 of 20 mM [1]. This demonstrates that while their potencies (IC50) are similar, their mechanisms of action differ, highlighting a key structural differentiation for enzyme inhibition studies.
| Evidence Dimension | Enzyme inhibition (DHDPS, E. coli) |
|---|---|
| Target Compound Data | IC50: 20 mM, 83% inhibition at 50 mM |
| Comparator Or Baseline | Dipicolinic acid (pyridine-2,6-dicarboxylic acid), IC50: 20 mM, competitive inhibitor |
| Quantified Difference | Similar IC50 (20 mM) but different inhibition mechanism (competitive vs. uncompetitive/not competitive). |
| Conditions | *Escherichia coli* DHDPS assay, conditions not fully specified in the BRENDA extract. |
Why This Matters
Confirms that despite similar potency, the saturated ring system in piperidine-2,6-dicarboxylic acid leads to a different inhibitory mechanism compared to its aromatic counterpart, which is critical for selecting the correct inhibitor for mechanistic studies.
- [1] BRENDA Enzyme Database. (2024). Inhibitor data for 4.3.3.7: (2R,6S)-piperidine-2,6-dicarboxylic acid and dipicolinic acid. Retrieved from https://brenda-enzymes.de/ View Source
